molecular formula C24H26 B14116697 (4-tert-Butylphenyl)(2-methylphenyl)phenylmethane

(4-tert-Butylphenyl)(2-methylphenyl)phenylmethane

Cat. No.: B14116697
M. Wt: 314.5 g/mol
InChI Key: ZHLOOLYDOZTLLO-UHFFFAOYSA-N
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Description

(4-tert-Butylphenyl)(2-methylphenyl)phenylmethane is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a methyl group, and a phenylmethane backbone

Preparation Methods

The synthesis of (4-tert-Butylphenyl)(2-methylphenyl)phenylmethane typically involves multi-step organic reactions. The synthetic routes often include Friedel-Crafts alkylation, where tert-butylbenzene and methylbenzene are reacted with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require anhydrous environments and controlled temperatures to ensure high yields and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

(4-tert-Butylphenyl)(2-methylphenyl)phenylmethane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions are common, where halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces simpler hydrocarbons.

Scientific Research Applications

(4-tert-Butylphenyl)(2-methylphenyl)phenylmethane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Research may explore its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigations into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which (4-tert-Butylphenyl)(2-methylphenyl)phenylmethane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions. Detailed studies are required to elucidate the exact mechanisms and pathways.

Comparison with Similar Compounds

(4-tert-Butylphenyl)(2-methylphenyl)phenylmethane can be compared with similar compounds such as:

    (4-tert-Butylphenyl)phenylmethane: Lacks the methyl group, which may affect its reactivity and applications.

    (2-methylphenyl)phenylmethane: Lacks the tert-butyl group, leading to different chemical properties and uses.

    Phenylmethane: The simplest form, without any substituents, serving as a basic structure for comparison.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties, making it valuable for targeted applications.

Properties

Molecular Formula

C24H26

Molecular Weight

314.5 g/mol

IUPAC Name

1-tert-butyl-4-[(2-methylphenyl)-phenylmethyl]benzene

InChI

InChI=1S/C24H26/c1-18-10-8-9-13-22(18)23(19-11-6-5-7-12-19)20-14-16-21(17-15-20)24(2,3)4/h5-17,23H,1-4H3

InChI Key

ZHLOOLYDOZTLLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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